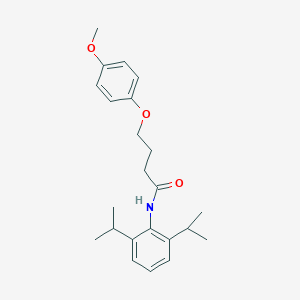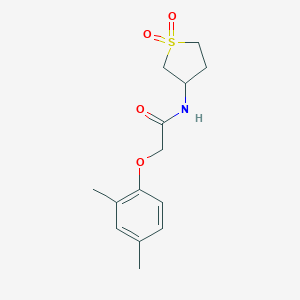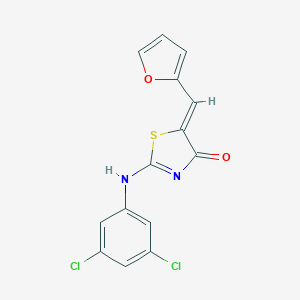
N-(2,6-diisopropylphenyl)-4-(4-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-4-(4-methoxyphenoxy)butanamide, also known as A-796260, is a potent and selective agonist of the cannabinoid receptor CB2. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Mécanisme D'action
N-(2,6-diisopropylphenyl)-4-(4-methoxyphenoxy)butanamide exerts its effects by selectively activating the CB2 receptor, which is predominantly expressed in immune cells. Activation of CB2 receptor leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in the anti-inflammatory and analgesic effects of this compound. Additionally, activation of CB2 receptor has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly mediated through the CB2 receptor. Activation of CB2 receptor leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in the anti-inflammatory and analgesic effects of this compound. Additionally, activation of CB2 receptor has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,6-diisopropylphenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its high selectivity and potency for the CB2 receptor, which allows for the specific targeting of this receptor. Additionally, this compound has been extensively studied in animal models, which provides a wealth of information on its pharmacological properties. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(2,6-diisopropylphenyl)-4-(4-methoxyphenoxy)butanamide. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is a need to develop more water-soluble analogs of this compound to improve its bioavailability and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(2,6-diisopropylphenyl)-4-(4-methoxyphenoxy)butanamide involves the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane in the presence of potassium carbonate to form 4-(4-methoxyphenoxy)butyl bromide. This intermediate is then reacted with 2,6-diisopropylaniline in the presence of cesium carbonate to yield this compound.
Applications De Recherche Scientifique
N-(2,6-diisopropylphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propriétés
Formule moléculaire |
C23H31NO3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C23H31NO3/c1-16(2)20-8-6-9-21(17(3)4)23(20)24-22(25)10-7-15-27-19-13-11-18(26-5)12-14-19/h6,8-9,11-14,16-17H,7,10,15H2,1-5H3,(H,24,25) |
Clé InChI |
PYQOBOWPVRQXKP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCCOC2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCCOC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)


![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)

